molecular formula C15H29FO2 B12981046 Methyl 14-fluorotetradecanoate

Methyl 14-fluorotetradecanoate

Cat. No.: B12981046
M. Wt: 260.39 g/mol
InChI Key: FNAPLJKVIUZQMJ-UHFFFAOYSA-N
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Description

Methyl 14-fluorotetradecanoate is a fluorinated fatty acid methyl ester characterized by a 14-carbon alkyl chain with a fluorine substituent at the terminal carbon and a methyl ester functional group.

Properties

Molecular Formula

C15H29FO2

Molecular Weight

260.39 g/mol

IUPAC Name

methyl 14-fluorotetradecanoate

InChI

InChI=1S/C15H29FO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

FNAPLJKVIUZQMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 14-fluorotetradecanoate typically involves the fluorination of tetradecanoic acid derivatives. One common method is the reaction of tetradecanoic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete fluorination. The resulting 14-fluorotetradecanoic acid is then esterified with methanol to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient separation techniques to ensure high purity and yield. The use of advanced equipment and optimized reaction conditions allows for large-scale production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 14-fluorotetradecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 14-fluorotetradecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 14-fluorotetradecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Perfluorotetradecanoate (CAS 203302-99-2)

  • Structure : Fully fluorinated 14-carbon chain (C15H3F27O2) with a terminal methyl ester.
  • Molecular Weight: 728.14 g/mol, significantly higher than non-fluorinated analogs.
  • Properties :
    • Extreme hydrophobicity and chemical inertness due to perfluorination.
    • Likely high thermal stability (>300°C) and resistance to oxidation.
  • Applications : Used in coatings, lubricants, and firefighting foams (see PFAS in ).
  • Key Difference: Methyl 14-fluorotetradecanoate has a single fluorine substituent, making it less persistent in the environment compared to perfluorinated analogs .

Methyl 14-Methylpentadecanoate (CAS 5129-60-2)

  • Structure : Branched 15-carbon chain with a methyl group at the 14th position and a methyl ester.
  • Molecular Weight: ~270 g/mol (inferred from analogs like 13-Methyltetradecanoic acid, C15H30O2, MW 242.4 g/mol ).
  • Properties :
    • Lower density and melting point compared to fluorinated esters due to reduced polarity.
    • Common in lipid research and surfactants.
  • Key Difference: The fluorine atom in this compound increases polarity and electronegativity, enhancing interactions with polar solvents or biological targets .

13-Methyltetradecanoic Acid (CAS 2485-71-4)

  • Structure : Branched carboxylic acid (C15H30O2) with a methyl group at the 13th position.
  • Properties :
    • Solid at room temperature (mp ~40–50°C).
    • Used in lipid metabolism studies and as a biomarker.
  • Key Difference: The esterification and fluorination in this compound improve solubility in organic solvents and alter metabolic pathways compared to carboxylic acids .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Content Key Applications
This compound* C15H29FO2 ~276.4 1 F atom Surfactants, biomedical research
Methyl Perfluorotetradecanoate C15H3F27O2 728.14 27 F atoms PFAS coatings, firefighting foams
Methyl 14-Methylpentadecanoate C17H34O2 ~270.4 0 F atoms Lipid studies, surfactants
13-Methyltetradecanoic Acid C15H30O2 242.4 0 F atoms Metabolic biomarkers

*Hypothetical data inferred from structural analogs.

Q & A

Basic: What are the standard synthetic routes for Methyl 14-fluorotetradecanoate, and how can purity be validated?

This compound is typically synthesized via esterification of 14-fluorotetradecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Critical steps include temperature control (60–80°C) and removal of water to drive the reaction. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm the absence of unreacted acid or side products. Nuclear magnetic resonance (¹³C/¹H NMR) should corroborate fluorine substitution at the 14th carbon . For reproducibility, document reaction conditions rigorously, including solvent ratios and catalyst concentrations .

Basic: How should researchers handle this compound to ensure safety and stability?

While specific safety data for this compound are limited, analogous fluorinated esters (e.g., Methyl dodecanoate) suggest handling precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Ventilate workspaces to mitigate vapor accumulation, as fluorinated esters may release HF under decomposition .

Advanced: What experimental design considerations are critical for studying this compound’s thermodynamic properties?

Thermodynamic studies (e.g., vapor pressure, enthalpy of vaporization) require:

  • Calorimetry : Differential scanning calorimetry (DSC) to measure phase transitions (melting/boiling points). For example, methyl tetradecanoate exhibits a boiling point of 596.2 K at 1 atm .
  • Antoine Equation Parameters : Fit vapor pressure data using log₁₀(P) = A − (B / (T + C)) to model temperature dependence. For methyl esters, coefficients vary with chain length and fluorine substitution .
  • Uncertainty Quantification : Report measurement errors (e.g., ±0.8 kJ/mol for ΔvapH°) and validate against literature data for analogous compounds .

Advanced: How can conflicting data on fluorinated esters’ bioactivity be resolved in metabolic studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

  • Isomeric Purity : Confirm positional fluorine placement via ¹⁹F NMR to rule out regioisomers.
  • Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers) to minimize artifacts.
  • Control Experiments : Compare results with non-fluorinated analogs (e.g., methyl tetradecanoate) to isolate fluorine-specific effects .

Advanced: What methodologies optimize the use of this compound in membrane permeability studies?

For lipid bilayer research:

  • Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess incorporation efficiency.
  • Fluorescence Quenching : Use probes like diphenylhexatriene (DPH) to evaluate fluorinated ester-induced membrane disorder.
  • Molecular Dynamics (MD) : Simulate fluorine-lipid interactions to predict permeability coefficients. Validate with experimental diffusivity data .

Advanced: How can researchers address challenges in quantifying trace degradation products of this compound?

  • Chromatographic Separation : Employ HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve degradation products.
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track ester cleavage.
  • Limit of Detection (LOD) : Validate methods via spiked recovery experiments (e.g., 0.1–10 ppm range) .

Advanced: What strategies improve reproducibility in synthesizing this compound derivatives for drug delivery systems?

  • Automated Synthesis : Utilize flow chemistry for precise control of residence time and stoichiometry.
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, temperature).
  • Batch Documentation : Archive raw spectra (NMR, MS) and chromatograms in open-access repositories (e.g., Zenodo) for peer validation .

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